molecular formula C12H15N3OS B6646083 N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide

N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide

Katalognummer B6646083
Molekulargewicht: 249.33 g/mol
InChI-Schlüssel: QGEJHBZUMHPEGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide, also known as DMAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DMAT belongs to the class of thiazolidinone derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide involves the inhibition of various enzymes and proteins involved in disease progression. For example, N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide inhibits the activity of protein kinases such as cyclin-dependent kinase 5 and glycogen synthase kinase 3 beta, which are involved in cancer progression and neurodegeneration. N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide also inhibits the activity of monoamine oxidase B, which is involved in the breakdown of dopamine in Parkinson's disease.
Biochemical and Physiological Effects
N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been found to exhibit a range of biochemical and physiological effects. N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been shown to inhibit the activity of several enzymes involved in cancer progression, including protein kinases and histone deacetylases. N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has also been found to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease. In Parkinson's disease, N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been found to inhibit the activity of monoamine oxidase B, which is involved in the breakdown of dopamine.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide is its ability to inhibit the activity of multiple enzymes and proteins involved in disease progression. This makes it a potential therapeutic agent for a range of diseases. However, one of the limitations of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide. One potential direction is the development of more water-soluble analogs of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide that can be administered more easily in vivo. Another direction is the investigation of the potential of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide as a therapeutic agent in other diseases such as diabetes and cardiovascular disease. Additionally, the mechanism of action of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide could be further elucidated to better understand its potential as a therapeutic agent.

Synthesemethoden

The synthesis of N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide involves the reaction of 2-aminothiazoline with 3-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide as a white crystalline powder.

Wissenschaftliche Forschungsanwendungen

N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been found to exhibit anti-cancer activity by inhibiting the activity of several enzymes involved in cancer progression. N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease. In Parkinson's disease, N-(2-Thiazoline-2-yl)-3-(dimethylamino)benzamide has been found to inhibit the activity of an enzyme called monoamine oxidase B, which is involved in the breakdown of dopamine.

Eigenschaften

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-15(2)10-5-3-4-9(8-10)11(16)14-12-13-6-7-17-12/h3-5,8H,6-7H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEJHBZUMHPEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.